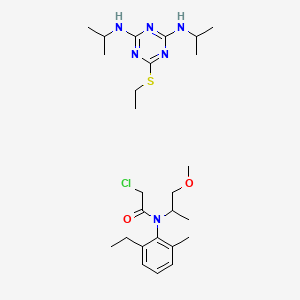

Metolachlor-dipropetryn mixt.

Description

Properties

CAS No. |

101181-43-5 |

|---|---|

Molecular Formula |

C26H43ClN6O2S |

Molecular Weight |

539.2 g/mol |

IUPAC Name |

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide;6-ethylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C15H22ClNO2.C11H21N5S/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4;1-6-17-11-15-9(12-7(2)3)14-10(16-11)13-8(4)5/h6-8,12H,5,9-10H2,1-4H3;7-8H,6H2,1-5H3,(H2,12,13,14,15,16) |

InChI Key |

WNBOGMHRRAGVTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C.CCSC1=NC(=NC(=N1)NC(C)C)NC(C)C |

Origin of Product |

United States |

Environmental Fate and Transport Dynamics of Metolachlor Dipropetryn Mixture Components

Degradation Pathways and Metabolite Formation

The environmental persistence and potential for transport of the components of the metolachlor-dipropetryn mixture are largely dictated by a variety of degradation and transformation processes. These can be broadly categorized into microbial and abiotic pathways, each contributing to the breakdown of the parent compounds into various metabolites.

Microbial Transformation Processes

Microbial degradation is a primary mechanism for the dissipation of both metolachlor (B1676510) and s-triazine herbicides like dipropetryn (B1670747) in soil and aquatic environments. This process involves the metabolic activities of a diverse range of soil microorganisms, including bacteria, fungi, and actinomycetes, which can utilize these herbicides as a source of nutrients or co-metabolize them in the presence of other substrates.

The rate of microbial degradation of metolachlor and dipropetryn is significantly influenced by the presence or absence of oxygen.

Metolachlor: Microbial degradation is considered the major pathway for metolachlor transformation in soil. The degradation of metolachlor in soil generally follows first-order kinetics. The half-life of metolachlor can vary significantly depending on environmental conditions. Under aerobic conditions, the soil metabolism half-life has been reported to be around 67 days. In contrast, under anaerobic conditions, the degradation rate can be slower, with a reported half-life of approximately 81 days. However, some studies have shown that anaerobic conditions can enhance the degradation and mineralization of metolachlor in certain soils.

Dipropetryn: As an s-triazine herbicide, dipropetryn's degradation is also heavily influenced by microbial activity. Generally, s-triazine herbicides are persistent in the environment, with long half-lives. The degradation of s-triazines can occur under both aerobic and anaerobic conditions, though the specific kinetics for dipropetryn are not extensively documented in the available literature. For the related s-triazine herbicide atrazine, dealkylation is a primary initial step in microbial degradation.

| Compound | Condition | Half-life (Days) | Reference |

|---|---|---|---|

| Metolachlor | Aerobic Soil Metabolism | 67 | |

| Metolachlor | Anaerobic Soil Metabolism | 81 | |

| Dipropetryn (as an s-triazine) | General Soil Environment | Highly Persistent |

A variety of microorganisms have been identified as being capable of degrading metolachlor and s-triazine herbicides.

Metolachlor: Numerous bacterial and fungal species have been shown to metabolize metolachlor. Fungi such as Aspergillus flavus and Aspergillus terricola have demonstrated the ability to effectively degrade metolachlor. A mixed fungal culture was found to rapidly degrade metolachlor with a half-life of 3.5 days in a broth medium.

Dipropetryn: For s-triazine herbicides, several bacterial genera have been identified that can degrade these compounds. Nocardioides sp. has been shown to degrade a range of s-triazine herbicides. The degradation often proceeds via hydrolytic reactions. Fungi have also been implicated in the degradation of s-triazines.

Soil-dwelling invertebrates, particularly earthworms, can significantly influence the biodegradation of pesticides. They can enhance microbial activity by improving soil aeration and water infiltration, and by dispersing microorganisms and pesticide residues through their burrowing and casting activities.

Metolachlor: Studies have shown that the presence of earthworms (Eisenia fetida) can significantly enhance the degradation of metolachlor in soil. This enhancement is attributed to the stimulation of metolachlor-degrading fungi by the earthworms. Earthworm castings have also been found to more strongly retain metolachlor compared to the surrounding soil, which can influence its bioavailability and degradation.

Dipropetryn: While specific studies on the influence of earthworms on dipropetryn degradation are limited, the activities of earthworms are known to affect the fate of other s-triazine herbicides like atrazine. Earthworm burrows can create preferential flow paths for water and dissolved herbicides, but the organic-rich linings of these burrows can also sorb herbicides, potentially increasing the opportunity for microbial degradation.

The microbial breakdown of metolachlor and dipropetryn is facilitated by specific enzymes that catalyze the transformation of these complex organic molecules.

Metolachlor: The enzymatic degradation of metolachlor involves several key reactions. Crude enzyme extracts from Aspergillus flavus have been shown to hydrolyze metolachlor. The enzymes responsible are involved in dechlorination coupled with hydroxylation, N-dealkylation, and the breaking of the amide linkage. In some resistant plants, detoxification of S-metolachlor is catalyzed by enzymes such as cytochrome P450s and glutathione (B108866) S-transferases (GSTs).

Dipropetryn: The enzymatic degradation of s-triazine herbicides like dipropetryn primarily involves hydrolytic reactions. A key enzyme in this process is atrazine chlorohydrolase (AtzA) and other related hydrolases, which are part of the amidohydrolase superfamily. These enzymes catalyze the hydrolytic removal of substituents from the s-triazine ring, leading to the formation of cyanuric acid, which can be further mineralized to ammonia and carbon dioxide.

Abiotic Transformation Processes

In addition to microbial activity, metolachlor and dipropetryn can be degraded through non-biological processes, primarily photolysis and hydrolysis.

Metolachlor: Metolachlor is relatively stable to hydrolysis under normal environmental pH conditions (pH 5.0, 7.0, and 9.0). However, it is susceptible to photodegradation. The photodegradation half-life of metolachlor in water under natural sunlight has been reported to be around 70 days, while on soil surfaces, it is much faster, with a half-life of about 8 days.

Dipropetryn: s-Triazine herbicides can also undergo abiotic degradation. Photodegradation is a potential pathway for the breakdown of triazines in aqueous solutions and on soil surfaces. Hydrolysis of s-triazines can also occur, particularly under acidic or alkaline conditions, although it is generally a slow process at neutral pH.

| Compound | Process | Medium | Half-life (Days) | Reference |

|---|---|---|---|---|

| Metolachlor | Photodegradation | Water (Natural Sunlight) | 70 | |

| Metolachlor | Photodegradation | Soil (Natural Sunlight) | 8 | |

| Metolachlor | Hydrolysis (pH 5, 7, 9) | Water | Stable |

Photodegradation Kinetics and Mechanisms

The photodegradation of metolachlor in aqueous solutions when exposed to sunlight is a slow process mdpi.com. The primary mechanisms involved in the photocatalytic degradation of metolachlor include hydrolytic dechlorination, hydroxylation of the aromatic ring and alkyl chain, N-dealkylation, and cleavage of the amide bond mdpi.com. The rate of photodegradation can be influenced by environmental factors such as the presence of other substances. For instance, dissolved organic matter can slow down the photodegradation of S-metolachlor, while nitrates can increase the degradation rates mdpi.com. Under simulated sunlight, S-metolachlor has been observed to have a photodegradation half-life of less than 7 days mdpi.com. In contrast, the aqueous photolysis half-life under natural sunlight has been reported to be as long as 70 days nih.gov. On soil surfaces, photodegradation is more rapid, with a reported half-life of 8 days under natural sunlight nih.gov.

The kinetics of photocatalytic degradation of S-metolachlor have been studied using titanium dioxide (TiO2) as a catalyst. The process is most efficient under acidic conditions (pH 3) mdpi.com. The degradation follows a kinetic equation that considers the distribution of radiation within the reactor and the concentration of the compound mdpi.com. Theoretical studies have also been conducted to understand the thermochemistry and kinetics of the reaction between hydroxyl radicals and metolachlor radicals formed during photoinduced breaking of the C-Cl bond researchgate.net.

Hydrolysis and Chemical Degradation

Metolachlor is stable to hydrolysis under typical environmental pH conditions mdpi.comnih.gov. At 20°C, the hydrolysis half-life of metolachlor is greater than 200 days at pH levels between 1 and 9 mdpi.comresearchgate.net. This stability indicates that hydrolysis is not a significant degradation pathway for metolachlor in the environment. Chemical degradation of metolachlor is primarily driven by microbial activity in the soil rather than abiotic chemical reactions in water wa.gov. The rate of chemical degradation in soil can be influenced by temperature, with higher temperatures generally leading to faster breakdown researchgate.netbau.edu.lb.

Specific data on the hydrolysis and chemical degradation kinetics of dipropetryn are not available in the reviewed scientific literature.

Identification and Dynamics of Major Transformation Products (Metabolites), including Metolachlor-Oxanilic Acid (MET-OA) and Metolachlor-Ethanesulfonic Acid (MET-ESA)

In the environment, metolachlor degrades into several transformation products, with metolachlor-oxanilic acid (MET-OA, also referred to as CGA-51202) and metolachlor-ethanesulfonic acid (MET-ESA, also referred to as CGA-37735) being two of the most significant and frequently detected metabolites in soil and water nih.govresearchgate.netnih.gov.

The formation of these metabolites is a result of microbial degradation processes in the soil researchgate.net. The ethane (B1197151) sulfonic acid (ESA) metabolites of chloroacetanilide herbicides like metolachlor are formed through dechlorination and subsequent transformation in the soil unl.edu. Studies have shown that MET-ESA can be formed at a slower rate and in lower concentrations compared to the ESA metabolite of alachlor (B1666766) unl.edu.

Both MET-OA and MET-ESA are more mobile and persistent in the environment than the parent metolachlor compound. They are often detected in groundwater and surface water at higher concentrations and more frequently than metolachlor itself nih.gov. For example, in tile drain runoff from cultivated fields, concentrations of MET-ESA have been found to be 200 to 1800 times higher than those of metolachlor nih.gov. The input of MET-ESA into surface waters is often attributed to groundwater recharge, while metolachlor input is more commonly linked to event-driven runoff shortly after application nih.gov. The half-lives of both metolachlor and MET-ESA in the epilimnion of a lake during summer months have been estimated to be in the range of 100-200 days, with degradation attributed to both photolysis and potentially biodegradation nih.gov.

Information regarding the major transformation products of dipropetryn is not available in the reviewed scientific literature.

Persistence and Dissipation Kinetics in Environmental Compartments

Field Dissipation Studies

Field dissipation studies are essential for determining the persistence of herbicides under real-world conditions orst.eduherts.ac.ukiupac.org. The dissipation of metolachlor in the field is a complex process influenced by a combination of degradation and transport mechanisms. The time it takes for 50% of the applied herbicide to dissipate is known as the dissipation half-life (DT50).

Numerous field studies have reported a wide range of DT50 values for metolachlor, reflecting the variability of environmental conditions. Reported field dissipation half-lives for metolachlor can range from as low as 7 days to as high as 292 days orst.edu. In field studies conducted in Colorado, the half-life of metolachlor in the top 15 cm of soil was found to be between 17.9 and 18.8 days oregonstate.edu. Other studies have reported half-lives ranging from 13 to 142 days depending on the soil type and environmental conditions ca.gov. In maize fields in China, the half-life of S-metolachlor in soil was observed to be between 12.81 and 14.81 days ucanr.edu. A review of various studies indicates that the half-life of metolachlor in soil can range from 2.5 to 289 days nih.govresearchgate.netdtu.dk.

The following table summarizes the dissipation half-lives of S-metolachlor from various field studies.

Factors Influencing Dissipation and Half-Life in Soil

The dissipation and half-life of metolachlor in soil are influenced by a multitude of factors, including soil properties, climatic conditions, and microbial activity nih.govchemsafetypro.com.

Soil Properties:

Organic Matter: Higher organic matter content generally leads to increased adsorption of metolachlor, which can sometimes reduce its bioavailability for microbial degradation, potentially increasing its persistence nih.gov. However, higher organic matter also supports a larger and more active microbial population, which can lead to a shorter half-life wa.govnih.gov.

Soil pH: The effect of pH on metolachlor dissipation can vary. Some studies suggest that dissipation is faster in alkaline soils compared to acidic soils.

Soil Texture: Soil texture affects water movement and herbicide leaching, which in turn influences dissipation.

Climatic Conditions:

Temperature: Higher temperatures generally accelerate the chemical and microbial degradation of metolachlor, leading to a shorter half-life researchgate.netresearchgate.netdtu.dk. For instance, one study showed that the half-life of metolachlor decreased from 100 days at 5°C to 5.7 days at 35°C nih.gov.

Soil Moisture: Soil moisture content plays a critical role. Saturated soil conditions can enhance the dissolution of metolachlor in the soil solution, making it more available for microbial degradation and leading to a shorter half-life wa.govnih.govresearchgate.netdtu.dk. In one study, the half-life of metolachlor decreased from 81 days in unsaturated soil to 50 days in saturated soil nih.gov. Conversely, dry conditions can increase adsorption and reduce microbial activity, thus prolonging persistence dtu.dk.

Microbial Activity:

Biodegradation by soil microorganisms is a primary pathway for metolachlor dissipation wa.gov. Sterilized soil studies have shown a significant reduction in the degradation rate of metolachlor, highlighting the importance of microbial activity wa.gov. Factors that enhance microbial populations and activity, such as optimal temperature and moisture, will generally decrease the half-life of metolachlor.

The following table provides a summary of factors influencing the dissipation and half-life of metolachlor in soil.

Specific studies on the factors influencing the dissipation and half-life of dipropetryn in soil are limited. General principles of pesticide degradation suggest that factors such as soil type, organic matter content, temperature, and microbial population would also affect its persistence ca.gov.

Soil-Water Interactions and Mobility

The interaction of metolachlor with soil and water components governs its mobility and potential to leach into groundwater or move into surface water via runoff.

Metolachlor is considered to have a moderate to high mobility potential in soil nih.govorst.edu. Its mobility is influenced by its moderate water solubility and its soil organic carbon-water partitioning coefficient (Koc) dtu.dk. The Koc value for metolachlor indicates its tendency to adsorb to soil particles, particularly organic matter. Higher organic matter and clay content in soil lead to greater adsorption and reduced mobility dtu.dk.

Leaching of metolachlor through the soil profile is a significant transport pathway, particularly in sandy soils with low organic matter. The presence of crops, such as soybeans, can influence metolachlor's mobility by altering soil water content and increasing the amount of organic matter, which can reduce leaching.

The transformation products of metolachlor, MET-OA and MET-ESA, are generally more mobile than the parent compound due to their lower adsorption coefficients unl.edu. This higher mobility contributes to their frequent detection in groundwater nih.govunl.edu.

Runoff from agricultural fields is another important transport mechanism for metolachlor, carrying it either dissolved in the water or adsorbed to eroded soil particles into surface water bodies nih.gov.

The following table summarizes the soil-water interaction and mobility parameters for metolachlor.

For dipropetryn, a soil sorption coefficient (Koc) of 900 mL/g has been reported, suggesting a moderate potential for it to bind to soil particles. Its water solubility is 16 mg/L, and it has a moderate leaching potential orst.edu.

Adsorption-Desorption Dynamics in Varied Soil Types

Adsorption, the process by which a chemical binds to soil particles, and its reverse, desorption, are pivotal in determining a herbicide's availability for plant uptake, degradation, or transport. These processes are heavily influenced by the physical and chemical properties of the soil.

Influence of Soil Organic Matter and Clay Content on Sorption

The sorption of metolachlor in soil is strongly and positively correlated with the content of soil organic matter (SOM) and clay. nih.govmdpi.com These soil components provide surfaces and binding sites for herbicide molecules. The primary mechanisms involved are physical in nature and include hydrophobic bonding to the lipophilic (fat-loving) sites within the SOM, as well as van der Waals forces, charge-transfer interactions, and hydrogen bonding on the polar surfaces of clay minerals. nih.gov

Research has demonstrated a direct relationship between increasing organic matter and increased metolachlor adsorption. For instance, one study found that as soil organic matter content varied from 0.9% to 5.7%, the sorption coefficient (Kd) for S-metolachlor increased significantly. mdpi.com Another study quantified this by recording Kd values of 1.08 L/kg in soil with 1.2% organic matter, which rose to 9.32 L/kg in soil with 4.5% organic matter. mdpi.com This strong correlation is further supported by findings that the Freundlich adsorption coefficient (Kf) for metolachlor increases as organic matter content rises. researchgate.netwur.nl

Due to the typical distribution of organic matter in the soil profile, adsorption is greatest in the upper soil layers and decreases with depth. mdpi.comfao.orgmdpi.com A study highlighted this by finding that the adsorption of S-metolachlor was 1.78 times higher in the surface layer (0-5 cm) with 4.4% organic carbon compared to a subsurface layer (>81 cm) with only 0.2% organic carbon. mdpi.com

Table 1: Effect of Soil Organic Matter (OM) on S-Metolachlor Sorption Coefficient (Kd)

| Soil OM Content (%) | Sorption Coefficient (Kd) (L/kg) |

|---|---|

| 1.2 | 1.08 |

| 4.5 | 9.32 |

Data sourced from Gannon et al., 2013, as cited in Zemolin et al., 2014. mdpi.com

Impact of Biochar Amendments on Adsorption

Biochar, a charcoal-like substance produced from the pyrolysis of biomass, can be added to soil as an amendment. Its properties, including a large surface area and high porosity, significantly enhance the soil's capacity to adsorb herbicides like metolachlor. researchgate.netresearchgate.net Studies have shown that amending soil with biochar can increase the adsorption of metolachlor by a factor ranging from 64% to over 300,000%, depending on the specific soil and biochar characteristics. researchgate.net This increased retention can reduce the amount of herbicide available for leaching. researchgate.net

The effectiveness of biochar can be influenced by its properties. For example, biochars with high surface areas and low levels of dissolved organic carbon (DOC) are particularly effective at increasing the sorption of mobile pesticides. mdpi.com It is also noted that the aging of biochar in the soil over time can potentially reduce its high adsorptive capabilities. herts.ac.uk For triazine herbicides, a class that includes dipropetryn, biochar has also been shown to be a promising sorbent for their removal and for soil remediation. researchgate.net

Table 2: Increase in Metolachlor Adsorption with Biochar Addition in Various Soils

| Soil Parent Material | Adsorption Increase Ratio (%) |

|---|---|

| Delta Sediments | 23,700 |

| Granite | 98,500 |

| Arenaceous Shale | 4,490,400 |

Data adapted from Zhang et al., 2024. researchgate.net

Effects of Soil Aeration Status on Adsorption and Desorption

Soil aeration, or the extent of oxygen in the soil, plays a crucial role in the fate of metolachlor. Research conducted on different soil types has shown that anaerobic conditions (low oxygen, often found in waterlogged or compacted soils) significantly reduce the adsorption of metolachlor. cornell.eduresearchgate.net Concurrently, these conditions promote the desorption of the herbicide from soil particles. cornell.eduresearchgate.net

This shift in the adsorption-desorption equilibrium under anaerobic conditions means that a greater amount of metolachlor could be released from the soil matrix into the soil water. cornell.edu This increased bioavailability could have significant implications for its transport and potential to move to other environmental compartments. cornell.edu The findings suggest that soil redox conditions are a governing factor in the retention of metolachlor in the soil. cornell.edu

Table 3: Freundlich Adsorption Coefficients (Kf) for Metolachlor in Various Soils under Aerobic vs. Anaerobic Conditions

| Soil Type | Aerobic Kf (L/kg) | Anaerobic Kf (L/kg) |

|---|---|---|

| Catlin | 2.1 | 1.5 |

| Flanagan | 3.8 | 2.0 |

| Drummer | 6.0 | 2.5 |

Data sourced from Krutz et al., 2022. cornell.edu

Leaching Potential to Groundwater and Surface Water

Leaching is the process by which herbicides are transported downward through the soil profile with percolating water. The potential for a herbicide to leach is a function of its persistence, its solubility, and its tendency to adsorb to soil particles. Metolachlor is recognized as a herbicide with the potential to leach into groundwater. fao.orgmdpi.comresearchgate.net Its classification based on the Groundwater Ubiquity Score (GUS) index is often "transient" or "moderate," indicating a potential for movement, and its presence has been confirmed in groundwater monitoring. cornell.edumdpi.com

Preferential Flow and Transport Mechanisms

While gradual leaching through the soil matrix occurs, a more rapid transport mechanism known as preferential flow can significantly accelerate the movement of herbicides to deeper soil layers and groundwater. cornell.edu Preferential flow happens when water and dissolved substances bypass the bulk of the soil matrix by moving through macropores, such as cracks, root channels, and wormholes. cornell.edunih.gov

Influence of Rainfall and Soil Texture on Leaching

The amount and timing of rainfall are critical drivers of herbicide leaching. nichino.ukrutgers.edu Increased precipitation generally leads to greater and deeper leaching of S-metolachlor. nichino.uk Research in a medium-textured Oxisol demonstrated that while most S-metolachlor remained in the top 0.06 meters of soil, heavy rainfall could transport it to greater depths. nichino.uk

Soil texture also plays a defining role. Herbicides tend to leach more quickly and to greater depths in coarse-textured sandy soils, which have lower organic matter and fewer binding sites, compared to fine-textured clay soils. rutgers.edu The higher water infiltration rates in sandy soils combined with lower adsorption potential facilitate more rapid downward movement. Conversely, the higher clay and organic matter content in finer-textured soils increases adsorption and slows water percolation, thus reducing the risk of leaching. rutgers.edu

Table 4: Maximum Leaching Depth of S-Metolachlor in a Medium-Textured Oxisol Under Different Cumulative Rainfall Amounts

| Cumulative Rainfall | Maximum Leaching Depth Detected |

|---|---|

| 50 mm | 0.06 - 0.09 m |

| 91 mm | 0.09 - 0.12 m |

| 131 mm | 0.12 - 0.15 m |

Data sourced from Nunes et al., 2018. nichino.uk

Volatilization from Soil Surfaces

Volatilization is a critical pathway for the loss of soil-applied herbicides, influencing their efficacy and potential for off-target atmospheric transport mdpi.com. The process involves the transition of the chemical from a liquid or solid phase on soil surfaces to a gaseous phase that is then released into the atmosphere mdpi.com. The rate of volatilization is governed by a complex interplay of factors including the chemical's properties (like vapor pressure), soil characteristics, and prevailing meteorological conditions epa.govwur.nl.

Metolachlor:

Metolachlor is recognized as a semi-volatile herbicide, and its volatilization can be a significant dissipation route from treated fields researchgate.net. Research indicates that volatilization losses for metolachlor can be substantial, ranging from 5% to as high as 63% of the applied amount within the first five days of application, depending on environmental conditions across different years mdpi.comusda.govepa.gov.

The primary factors influencing metolachlor volatilization are soil moisture and temperature. rivm.nlorst.edu Volatilization is significantly enhanced from moist soil surfaces compared to dry ones. mdpi.comusu.edu This is because water molecules compete with the less polar metolachlor molecules for soil adsorption sites, increasing the amount of herbicide available to enter the vapor phase usu.edu. Peak volatilization losses typically occur within the first 24 hours after application, especially under conditions of wet soil and warm temperatures rivm.nl. One study recorded a maximum flux rate of 1500 ng m⁻² s⁻¹ under such conditions rivm.nl. Over a 120-hour period following application, cumulative volatilization losses can vary between 5% and 25% of the active ingredient applied, with the majority (approximately 87%) occurring in the first 72 hours rivm.nl.

Volatilization of metolachlor also follows a diurnal pattern, with daytime losses being significantly greater (ranging from 43% to 86% of the total loss) than nighttime losses (14% to 57%) rivm.nlorst.edu. This is attributed to higher daytime temperatures and solar radiation rivm.nl. Conversely, negligible volatilization may occur if the soil surface is dry mdpi.com. The total amount of metolachlor that volatilizes shows an exponential increase with the surface soil water content at the time of application mdpi.com.

Interactive Table: Factors Influencing Metolachlor Volatilization

| Factor | Influence on Volatilization | Research Findings |

| Soil Moisture | Increases volatilization | Losses increase significantly with higher surface soil moisture content mdpi.comorst.edu. The presence of a monomolecular layer of water greatly increases the vapor density of the pesticide usu.edu. |

| Temperature | Increases volatilization | Warm temperatures, especially combined with wet soil, lead to maximum flux rates rivm.nl. An increase in temperature directly influences the vapor density of the pesticide usu.edu. |

| Time After Application | Highest immediately after application | Peak losses occur in the first 24 hours rivm.nl. Up to 87% of total loss can occur within the first 72 hours rivm.nl. |

| Time of Day | Higher during the day | Daytime losses (43-86%) are significantly greater than nighttime losses (14-57%) due to higher temperatures and solar radiation rivm.nlorst.edu. |

Dipropetryn:

Scientific literature retrieved through the conducted research did not provide specific data on the volatilization of dipropetryn from soil surfaces. General principles of pesticide volatilization suggest that its vapor pressure, solubility, and soil adsorption characteristics would be the primary determinants of its volatilization potential. However, without specific studies, a quantitative assessment cannot be provided.

Residue Dynamics in Agroecosystems

The persistence of a pesticide in the soil, often measured by its half-life (DT50), is a key aspect of its environmental fate nih.govwur.nl. Residue dynamics are influenced by the compound's chemical properties and various environmental factors that contribute to its dissipation, including microbial degradation, chemical hydrolysis, and photolysis ufl.edu.

Metolachlor:

The half-life of metolachlor in soil can vary widely, ranging from as short as 2.5 days to as long as 289 days, depending on soil type, management practices, and environmental conditions orst.educa.govgcsaa.org. For instance, studies have reported half-lives of 12.81 and 14.81 days in soils in Beijing and Changchun, respectively. Another field study found half-lives for atrazine and metolachlor to be similar, ranging from 31 to 66 days.

Microbial degradation is considered the primary pathway for metolachlor dissipation in soil orst.edu. The rate of dissipation is significantly affected by soil moisture and temperature. Saturated soil conditions tend to favor the dissipation of metolachlor usu.educa.gov. In one study, the half-life of metolachlor decreased from 81 days in unsaturated soil to 50 days in saturated soil orst.edu. Similarly, higher temperatures accelerate degradation, with one study showing a reduction in half-life from 100 days at 5°C to just 5.7 days at 35°C orst.edu. In contrast, dry conditions can slow dissipation and increase persistence gcsaa.org.

Metolachlor is rapidly metabolized in corn, and the metabolism patterns in soil are similar, though they produce fewer metabolites. The primary degradation product of atrazine, a frequently co-applied herbicide, de-ethyl atrazine, increases in concentration as the parent compound dissipates. Studies on metolachlor have identified metabolites resulting from processes like hydrolytic dechlorination, N-dealkylation, and amide bond cleavage nih.gov. In some cases, residues of metolachlor (4% to 6% of the applied amount) have been detected in the soil a year after application, which could be a potential source for leaching. However, terminal residues in soil are often very low, and residues in harvested maize seeds have been found to be undetectable.

Interactive Table: Reported Soil Half-Life (DT50) of Metolachlor

| Soil/Location | Half-Life (Days) | Conditions/Notes | Source |

| General Range | 2.5 - 289 | Varies with soil management, edaphic factors, and environmental conditions. | orst.educa.govgcsaa.org |

| Beijing, China | 12.81 | Maize field ecosystem study. | |

| Changchun, China | 14.81 | Maize field ecosystem study. | |

| Ontario, Canada | 31 - 66 | Brookston clay loam soil, unaffected by tillage. | |

| Unsaturated Soil | 81 | Laboratory study comparing moisture levels. | orst.edu |

| Saturated Soil | 50 | Laboratory study comparing moisture levels. | orst.edu |

Dipropetryn:

Specific research data on the residue dynamics, dissipation rates, and half-life of dipropetryn in agroecosystems were not available in the reviewed sources. Its persistence in soil would be determined by factors such as its susceptibility to microbial degradation, chemical hydrolysis, its soil sorption coefficient (Koc), and its solubility.

Mechanisms of Herbicide Efficacy and Crop Weed Selectivity for Metolachlor Dipropetryn Mixt. Systems

Biochemical and Physiological Modes of Action of Mixture Components

The efficacy of an herbicide mixture containing metolachlor (B1676510) and dipropetryn (B1670747) stems from the distinct and complementary biochemical and physiological pathways that each active ingredient disrupts within susceptible plant species.

Metolachlor: Inhibition of Very-Long-Chain Fatty Acid Synthesis

Metolachlor is a selective herbicide classified within the chloroacetamide chemical family and is a Group 15 herbicide. fbn.com Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. fbn.comcambridge.org VLCFAs are fatty acids with more than 18 carbons, and they are crucial components of various cellular structures, including cell membranes and the protective outer layer of cuticular waxes. nih.gov

Metolachlor functions as a systemic herbicide, primarily absorbed by the shoots and roots of germinating weeds and subsequently translocated. fbn.com The herbicidal action occurs by inhibiting the elongase enzymes responsible for the sequential addition of two-carbon units to long-chain fatty acids (C16 and C18), a process that forms VLCFAs. cambridge.org Specifically, the more active isomer, S-metolachlor, acts as a competitive inhibitor of the 3-ketoacyl-CoA synthase, which is the initial enzyme in the VLCFA elongase complex. cambridge.org This inhibition leads to a depletion of VLCFAs, which disrupts the development of seedling shoots and prevents their emergence and growth. cambridge.orgresearchgate.net Research has shown that in susceptible plants, metolachlor treatment significantly reduces the production of specific VLCFAs, such as cerotic acid (a 26-carbon VLCFA). digitellinc.com This disruption of VLCFA biosynthesis ultimately leads to the death of the susceptible weed seedlings.

Dipropetryn: Photosystem II Inhibition

Dipropetryn is a selective, systemic triazine herbicide. herts.ac.uk Its mechanism of action is the inhibition of photosynthetic electron transport at the Photosystem II (PSII) receptor site. herts.ac.uk Photosynthesis is the fundamental process by which plants convert light energy into chemical energy.

Within the chloroplasts, PSII is a critical protein-cofactor complex responsible for water oxidation and the initial steps of electron transfer in the light-dependent reactions of photosynthesis. nih.gov Dipropetryn, like other PSII-inhibiting herbicides, binds to the D1 protein within the PSII complex. unl.edu This binding action blocks the docking of plastoquinone (B1678516) (PQ), the native electron acceptor. nih.govunl.edu By preventing the transfer of electrons from the primary electron acceptor (QA) to PQ, the entire photosynthetic electron transport chain is interrupted. nih.govunl.edulsuagcenter.com This blockage not only halts the production of ATP and NADPH, which are essential for carbon dioxide fixation, but also leads to the generation of highly reactive oxygen species, causing oxidative damage and rapid peroxidation of cell membranes. unl.eduresearchgate.net

Synergistic, Antagonistic, and Additive Interactions within Herbicide Mixtures

Additive: The combined effect of the herbicide mixture is equal to the sum of the effects of the individual herbicides. awsjournal.orgresearchgate.net

Synergistic: The observed effect of the mixture is greater than the predicted sum of the individual herbicide effects. cabidigitallibrary.orgbiorxiv.org This is a desirable outcome as it can lead to enhanced weed control. jst.go.jp

Antagonistic: The effect of the mixture is less than the expected effect of the individual components. awsjournal.orgcabidigitallibrary.org This is an undesirable interaction that can lead to reduced weed control. researchgate.net

The nature of the interaction can be influenced by several factors, including the specific herbicides in the mixture, the target weed species, the growth stage of the weed, the application rates, and environmental conditions. awsjournal.org

Physiological Basis of Herbicide Interactions

The physiological interactions between herbicides within a plant are complex and can lead to synergistic or antagonistic outcomes. awsjournal.org These interactions can occur at various stages, from absorption and translocation to metabolism and the site of action. awsjournal.org

One herbicide can influence the rate of uptake, translocation, or metabolism of another, thereby altering the amount of the active substance that reaches its target site. awsjournal.org For instance, an antagonistic effect can occur if one herbicide reduces the absorption or movement of another. researchgate.net Conversely, a synergistic effect might be observed if one component enhances the translocation of the other, as has been demonstrated in a mixture of 2,4-D amine and metribuzin, where 2,4-D enhanced the translocation of metribuzin. jst.go.jp

Furthermore, interactions can occur at the metabolic level. An antagonistic response may be attributed to one herbicide inducing an increased metabolism of the other. awsjournal.org Synergism can also be hypothesized based on mechanistic assumptions, where the inhibition of one pathway by one herbicide makes the plant more susceptible to the action of the second herbicide. biorxiv.org

Physicochemical Compatibility in Spray Tank Mixtures

Before any physiological interaction can occur within the plant, the herbicides must be compatible in the spray tank. Physicochemical incompatibility can lead to problems such as the formation of precipitates, clumps, or separation of components, which can clog spray nozzles and result in uneven application. ufl.eduvt.edu

There are two main types of incompatibility:

Physical Incompatibility: This occurs when the physical properties of the mixed products are not miscible, leading to issues like layering, clumping, or excessive foaming. ufl.edu The order of mixing different formulations is crucial to prevent such problems. vt.edu

Chemical Incompatibility: This involves a chemical reaction between the components in the tank mix, which can deactivate the active ingredients. ufl.edu This may not always be visually apparent but can be indicated by changes in temperature or the release of gas. vt.edu

Physicochemical incompatibility in the spray tank typically results in antagonism because it reduces the amount of active herbicide being effectively applied. awsjournal.orgscite.ai A jar test is a simple and effective way to check for physical incompatibility before mixing large quantities of pesticides. ufl.edu

Environmental and Agronomic Factors Influencing Efficacy

The performance of a metolachlor-dipropetryn mixture is significantly influenced by a range of environmental and agronomic factors. These factors can affect the availability, absorption, and persistence of the herbicides in the soil and their activity on target weeds.

For metolachlor, which is primarily a pre-emergence, soil-applied herbicide, soil properties are critical. fbn.com Key factors include:

Soil Moisture: Adequate soil moisture is necessary to activate metolachlor and move it into the weed germination zone. fbn.comresearchgate.net Higher soil moisture generally leads to a greater amount of dissolved herbicide and, consequently, enhanced degradation. scielo.br

Soil Temperature: Increased soil temperature generally accelerates the microbial and chemical breakdown of metolachlor, thus affecting its persistence. researchgate.net

Soil Organic Matter and Clay Content: Metolachlor adsorption to soil particles is positively correlated with organic matter and clay content. researchgate.netscielo.br Higher adsorption can reduce the amount of herbicide available in the soil solution for weed uptake but can also decrease the potential for leaching. scielo.br

Rainfall: Rainfall after application is important for moving soil-applied herbicides into the soil profile where they can be taken up by germinating weeds. mdpi.comadama.com However, excessive rainfall on light-textured soils can lead to leaching and potentially poor weed control. adama.com

Agronomic factors also play a crucial role:

Weed Growth Stage: Herbicides are generally most effective on small, actively growing weeds. agric.wa.gov.au Stressed weeds, due to factors like drought or nutrient deficiency, are harder to control. agric.wa.gov.au

Crop Residue: The presence of crop residue, such as straw, on the soil surface can intercept a portion of the applied herbicide, potentially reducing its efficacy. mdpi.com However, rainfall can help wash the herbicide from the residue onto the soil surface. mdpi.com

Tillage Practices: Tillage can influence the distribution of the herbicide in the soil and affect weed emergence patterns. adama.com

The efficacy of dipropetryn, as a photosystem II inhibitor, is also dependent on the plant being actively photosynthesizing. Therefore, conditions that favor active plant growth, such as adequate sunlight, water, and temperature, will generally enhance its herbicidal activity. agric.wa.gov.au

Interactive Data Table: Factors Affecting Metolachlor Persistence (Half-Life)

| Soil Property | Condition | Effect on Metolachlor Half-Life | Reference |

| Temperature | 10°C | 64.8 days | researchgate.net |

| 35°C | 23.7 days | researchgate.net | |

| Soil Moisture | Unsaturated | 81 days | scielo.br |

| Saturated | 50 days | scielo.br | |

| Aeration | Aerobic | 117-154 days | mdpi.com |

| Anaerobic | 65-79 days | mdpi.com |

Soil Organic Matter and Herbicide Efficacy Relationship

The efficacy of soil-applied herbicides, including metolachlor and dipropetryn, is intricately linked to the physicochemical properties of the soil, with soil organic matter (SOM) playing a pivotal role. The interaction between these herbicides and SOM primarily involves adsorption, a process where herbicide molecules bind to the surface of organic particles. This binding affects the amount of herbicide available in the soil solution to be absorbed by weed seedlings, thereby influencing weed control performance.

Both metolachlor and dipropetryn exhibit a strong affinity for soil organic matter. epa.govscielo.brmdpi.com Dipropetryn is more readily adsorbed in soils with high organic matter and clay content. epa.gov Similarly, the sorption of S-metolachlor in soil is positively correlated with the content of organic matter and clay. scielo.brawsjournal.orgscielo.brredalyc.org This adsorption process is significant because it controls the herbicide's availability for key dissipation pathways such as runoff, leaching, volatilization, and microbial degradation, ultimately affecting its persistence and efficacy. scielo.br

Research has demonstrated a quantitative relationship between SOM levels and herbicide effectiveness. An increase in SOM content generally leads to greater herbicide adsorption, which reduces its bioavailability for weed control. redalyc.org Consequently, higher application rates may be needed in soils with high organic matter to achieve the same level of efficacy as in soils with lower organic matter. wur.nltdl.org Studies have shown a substantial negative correlation between the soil organic matter content and the efficacy of S-metolachlor. redalyc.org For instance, one study quantified this relationship, showing that a variation in organic matter content from 0.9% to 5.7% increased the sorption coefficient (Kd) of metolachlor by approximately sixfold. scielo.brredalyc.org Another investigation found that Kd values for S-metolachlor were 1.08 L kg⁻¹ in soil with 1.2% organic matter, which increased to 9.32 L kg⁻¹ in soil with 4.5% organic matter. scielo.brredalyc.org

Conversely, while high SOM can reduce immediate bioavailability, it can also enhance microbial degradation of the herbicide over time. Soils rich in organic matter tend to host larger and more active microbial populations. scielo.brmdpi.com Microbial breakdown is a major degradation pathway for both dipropetryn and metolachlor. epa.govscielo.brmdpi.com This can lead to a shorter half-life for the herbicide in high-SOM soils compared to those with low organic matter content, where it tends to be more persistent. mdpi.com The interplay between adsorption and degradation means that while higher SOM requires more herbicide for initial control, it may also lead to faster dissipation, reducing the risk of carryover to subsequent crops.

Table 1: Effect of Soil Organic Matter on S-metolachlor Sorption and Efficacy

| Soil Organic Matter (%) | Sorption Coefficient (Kd) (L kg⁻¹) | Efficacy Correlation | Reference |

|---|---|---|---|

| 0.9 | ~1.55 (Calculated) | Negative correlation between organic matter and herbicide efficacy | scielo.brredalyc.org |

| 1.2 | 1.08 | scielo.brredalyc.org | |

| 4.5 | 9.32 | scielo.brredalyc.org | |

| 5.7 | ~9.3 (Calculated) | scielo.brredalyc.org |

Influence of Crop Residue and Straw Density on Weed Control

The presence of crop residue, such as straw, on the soil surface is a critical factor influencing the performance of pre-emergence herbicides like the metolachlor-dipropetryn mixture. Residue cover can affect weed control through several mechanisms, including herbicide interception, alteration of the soil microenvironment, and influencing herbicide degradation.

A primary effect of crop residue is the physical interception of the herbicide spray, which can prevent a portion of the applied chemical from reaching the soil surface. mdpi.com The amount of herbicide intercepted can be substantial, varying from 15% to over 80%, depending on the biomass and type of residue. mdpi.com This intercepted herbicide does not contribute to weed control until it is washed off by rainfall or irrigation. mdpi.com

Studies on the efficacy of an S-metolachlor and glyphosate (B1671968) mixture under different densities of eucalyptus straw demonstrated a complex interaction. mdpi.comresearchgate.net On one hand, increasing straw density alone can suppress weed growth by acting as a physical barrier and by altering the microclimate, such as reducing light penetration and daily soil temperature fluctuations, which are key regulators of weed seed germination. mdpi.compreprints.org In one experiment, the fresh and dry mass of grasses were lower at a straw density of 10 tons per hectare compared to treatments with no straw. mdpi.com

On the other hand, the presence of straw can have an antagonistic effect on herbicide performance. mdpi.comresearchgate.net Research has shown that the highest percentage of weed control from the S-metolachlor mixture was achieved in treatments with no straw cover. mdpi.comresearchgate.net This suggests that the straw intercepts a significant amount of the herbicide. Furthermore, crop residues increase the supply of carbon to the soil, which can stimulate microbial activity. mdpi.com Since microbial degradation is a primary dissipation pathway for S-metolachlor, the enhanced microbial populations in the residue layer can accelerate the breakdown of the herbicide, reducing its concentration and residual activity in the soil. mdpi.com

Table 2: Influence of Eucalyptus Straw Density and Herbicide Application on Grass Biomass

| S-metolachlor + Glyphosate Dose (kg a.i. ha⁻¹) | Straw Density (tons ha⁻¹) | Grass Fresh Mass (g) | Grass Dry Mass (g) | Reference |

|---|---|---|---|---|

| 0 + 0 | 0 | 21.38 | 3.58 | mdpi.com |

| 0 + 0 | 10 | 12.55 | 2.12 | mdpi.com |

| 1.06 + 0.79 | 0 | 6.85 | 1.25 | mdpi.com |

| 1.06 + 0.79 | 10 | 4.75 | 0.89 | mdpi.com |

| 2.12 + 1.59 | 0 | 1.80 | 0.40 | mdpi.com |

| 2.12 + 1.59 | 10 | 2.17 | 0.48 | mdpi.com |

Environmental Conditions Affecting Weed Control Performance

The performance of the metolachlor-dipropetryn mixture is highly dependent on environmental conditions at and following application. Key factors include soil moisture, temperature, and soil aeration, which influence the herbicide's availability, degradation, and persistence.

Soil Moisture: Water is crucial for the activation and efficacy of soil-applied herbicides. Sufficient moisture is required following application to move the herbicide from any intercepting crop residue to the soil surface and into the upper soil layer where most weed seeds germinate. mdpi.comfbn.com The persistence of S-metolachlor is significantly affected by soil moisture content. scielo.brawsjournal.org Under saturated or flooded soil conditions, there is a greater amount of metolachlor dissolved in the soil solution, which leads to more rapid microbial degradation. scielo.br Studies have shown that the half-life of metolachlor can decrease from 81 days in unsaturated soil to 50 days in saturated soil. scielo.br Conversely, dry or drought conditions can increase the adsorption of the herbicide to soil particles, reducing its availability for weed uptake and degradation. awsjournal.orgscielo.br This can decrease initial weed control and increase the potential for the herbicide to persist and cause injury to subsequent sensitive crops in rotation. awsjournal.orgscielo.br The volume and timing of rainfall after application also influence herbicide movement, with heavy rain shortly after application potentially leading to increased leaching. scielo.br

Temperature: Soil temperature directly impacts the rate of microbial activity and, consequently, the degradation of herbicides like metolachlor. scielo.br Higher temperatures generally accelerate microbial metabolism, leading to faster breakdown of the herbicide. One mineralization study demonstrated that the half-life of metolachlor was dramatically reduced from 100 days at 5°C to just 5.7 days at 35°C. scielo.br This indicates that in warmer climates or during warmer seasons, the residual activity of the herbicide may be shorter.

Soil Aeration (Redox Conditions): The aeration status of the soil, whether it is aerobic (well-aerated) or anaerobic (lacking oxygen, e.g., in flooded conditions), significantly affects the fate of metolachlor. mdpi.com Research has shown that anaerobic conditions distinctively enhance the degradation and mineralization of metolachlor. mdpi.com This may be due to specific microbial processes like anaerobic dehalogenation that are active under low-oxygen conditions. mdpi.com Furthermore, anaerobic environments were found to reduce the adsorption of metolachlor to soil particles and promote its desorption. mdpi.com This could increase the concentration of the herbicide in the soil solution, making it more available for degradation but also potentially for transport. mdpi.com

Soil pH: The pH of the soil can also influence herbicide persistence. Studies have noted that the dissipation of S-metolachlor was faster in alkaline soils compared to acidic soils. mdpi.com

Weed Resistance Evolution and Management in Metolachlor Dipropetryn Mixt. Contexts

Evolutionary Dynamics of Herbicide Resistance

The evolution of herbicide resistance is a complex process influenced by the intensity of selection and the genetic diversity within weed populations. Continuous reliance on a single herbicide mode of action, or a specific mixture, accelerates the selection of pre-existing resistant biotypes.

Herbicides act as powerful selective agents. ucanr.edu Individuals within a weed population that possess natural traits conferring tolerance will survive treatment, reproduce, and pass these traits to their offspring. ucanr.edu Over successive generations of repeated herbicide applications, the frequency of these resistant individuals within the population increases until the herbicide is no longer effective. ucanr.eduucanr.edu

The selection pressure from the components of the metolachlor-dipropetryn mixture targets different plant processes. Metolachlor (B1676510) is a very-long-chain fatty acid (VLCFA) inhibitor (Group 15), while dipropetryn (B1670747) is a photosystem II (PSII) inhibitor from the triazine family (Group 5). The effectiveness and widespread use of triazine herbicides, in particular, led to a significant increase in the documentation of resistant weed biotypes. By 1983, triazine-resistant weeds constituted 67% of all known cases of herbicide resistance. regulations.gov While this proportion has decreased as resistance to other herbicide groups has emerged, 61 weed species have evolved resistance to triazines, making it a persistent and widespread issue. regulations.govcabidigitallibrary.org

Research into S-metolachlor resistance in Palmer amaranth (B1665344) (Amaranthus palmeri) has quantified the level of selection pressure. Dose-response assays revealed that while a susceptible population required an effective dose (ED₅₀) of 27 g ai ha⁻¹ for 50% control, resistant populations required doses ranging from 88 to 785 g ai ha⁻¹, representing a 3- to 29-fold increase in resistance. nih.gov

Table 1: Level of Resistance to S-metolachlor in Field-Evolved Palmer Amaranth (Amaranthus palmeri) Populations.

| Population ID | Effective Dose for 50% Control (ED₅₀) (g ai ha⁻¹) | Resistance Index (RI) (Fold-Increase vs. Susceptible) |

|---|---|---|

| Susceptible Standard (SS) | 27 | 1.0 |

| 16WOO-A | 88 | 3.3 |

| 15CRI-A | 133 | 4.9 |

| 14CRI-G | 210 | 7.8 |

| 14-MIS-H | 450 | 16.7 |

| 14CRI-C | 650 | 24.1 |

| 14MIS-E | 784 | 29.0 |

The evolution of resistance can result in two distinct phenomena: cross-resistance and multiple resistance. researchgate.net

Cross-resistance occurs when a single resistance mechanism confers resistance to several herbicides within the same mode of action group. researchgate.net For example, most weed biotypes resistant to s-triazines exhibit a high level of cross-resistance to other s-triazine herbicides. researchgate.net

Multiple resistance is a more complex scenario where a weed plant possesses two or more distinct resistance mechanisms, enabling it to withstand herbicides with different modes of action. ucanr.eduresearchgate.net

Resistance to VLCFA inhibitors like metolachlor is frequently observed in weed populations that have already developed resistance to other herbicide classes. bioone.org For instance, waterhemp (Amaranthus tuberculatus) populations in Illinois with confirmed resistance to S-metolachlor were also resistant to herbicides that inhibit acetolactate synthase (ALS), 4-hydroxyphenylpyruvate dioxygenase (HPPD), and photosystem II (PSII). researchgate.net This indicates that the mechanism conferring metolachlor resistance is part of a multiple-resistance profile, likely selected for by the sequential or combined use of various herbicides over time. researchgate.net

Interestingly, studies on S-metolachlor-resistant Palmer amaranth have shown that this resistance does not necessarily confer cross-resistance to all other VLCFA-inhibiting herbicides. While some resistant accessions showed reduced sensitivity to dimethenamid-P, they were not cross-resistant to acetochlor (B104951) or pyroxasulfone, highlighting the complexity of resistance patterns even within a single herbicide group. bioone.orgcambridge.orgresearchgate.net

Molecular and Physiological Mechanisms of Resistance to Mixture Components

Resistance mechanisms are broadly classified into target-site resistance (TSR) and non-target-site resistance (NTSR). researchgate.netnih.gov While TSR involves mutations in the specific protein targeted by the herbicide, NTSR involves mechanisms that prevent the herbicide from reaching its target at a lethal concentration. nih.gov Resistance to VLCFA inhibitors like metolachlor is primarily attributed to NTSR mechanisms. nih.gov

NTSR encompasses several strategies a plant can use to survive herbicide application, including reduced herbicide uptake, altered translocation, or sequestration of the herbicide away from its site of action. researchgate.netpesticidestewardship.org The most common and concerning form of NTSR is enhanced metabolic detoxification, where the plant rapidly breaks down the herbicide into non-toxic compounds. nih.govpesticidestewardship.org

A primary pathway for the detoxification of chloroacetamide herbicides like metolachlor involves Glutathione (B108866) S-transferases (GSTs). nih.gov GSTs are a large family of enzymes that catalyze the conjugation of the tripeptide glutathione to a wide range of toxic compounds, including herbicides. uppersouthplatte.org This process increases the water solubility of the herbicide, making it easier to transport and sequester into the plant's vacuole, effectively neutralizing its phytotoxic activity. uppersouthplatte.org

The involvement of GSTs in metolachlor resistance in Palmer amaranth has been strongly indicated. nih.gov Research demonstrated that applying a GST inhibitor significantly reduced the level of resistance in laboratory assays, confirming the crucial role of this enzyme family. bohrium.com Similarly, resistance to triazine herbicides in some weed populations, such as velvetleaf (Abutilon theophrasti), is also due to increased GST activity that rapidly detoxifies the herbicide. uppersouthplatte.org

Enhanced metabolism, the core of many NTSR mechanisms, is often driven by the overexpression of detoxification enzymes. pesticidestewardship.orgcaws.org.nz Studies have confirmed that waterhemp populations resistant to S-metolachlor exhibit a faster rate of herbicide degradation compared to susceptible populations. researchgate.net

Molecular analysis of S-metolachlor-resistant Palmer amaranth has provided specific insights into this process. Research identified two GST genes, ApGSTU19 and ApGSTF8, that were consistently expressed at higher levels (constitutively overexpressed) in the roots of resistant plants compared to susceptible ones. nih.gov Furthermore, the expression of these genes was induced to even higher levels following treatment with S-metolachlor. nih.gov This overexpression leads to a greater quantity of GST enzymes, which in turn provides an enhanced capacity to rapidly metabolize and detoxify the herbicide before it can cause lethal damage to the plant. nih.gov

Target-Site Resistance (TSR) Mutations

Target-site resistance (TSR) is a significant mechanism through which weeds evolve the ability to withstand herbicide applications. This form of resistance arises from genetic mutations that alter the herbicide's target protein, thereby reducing or eliminating its binding affinity. The components of the metolachlor-dipropetryn mixture, metolachlor and dipropetryn, have distinct modes of action, and consequently, the potential for TSR differs between them.

Dipropetryn and Photosystem II Inhibitors: Dipropetryn belongs to the triazine chemical family and functions as a photosystem II (PSII) inhibitor. nih.gov Herbicides in this group disrupt photosynthesis by binding to the D1 protein in the chloroplast, encoded by the psbA gene. researchgate.netpressbooks.pub TSR to PSII inhibitors is well-documented and typically results from point mutations in the psbA gene. nih.govunl.edu The most frequently observed mutation is a serine-to-glycine substitution at position 264 of the D1 protein. nih.govresearchgate.netnih.gov This single amino acid change is sufficient to confer high-level resistance to triazine herbicides. researchgate.net Other mutations in the psbA gene have been identified that confer resistance to different chemical families of PSII inhibitors, highlighting the genetic plasticity of weeds in response to herbicide selection pressure. nih.govuv.mx

Metolachlor and Very-Long-Chain Fatty Acid (VLCFA) Inhibitors: Metolachlor is a chloroacetamide herbicide that inhibits the synthesis of very-long-chain fatty acids (VLCFAs), essential components of plant cell membranes. researchgate.net In contrast to PSII inhibitors, the evolution of target-site resistance to VLCFA inhibitors is considered less common. cambridge.org The enzymatic target of these herbicides is complex, involving multiple enzymes in the VLCFA elongase complex. researchgate.net This complexity may reduce the likelihood of a single mutation conferring a significant level of resistance while maintaining essential enzyme function. researchgate.net To date, documented cases of resistance to VLCFA inhibitors in weeds are primarily attributed to non-target-site resistance (NTSR) mechanisms, such as enhanced metabolic detoxification of the herbicide.

The following table summarizes key target-site resistance mutations identified in weeds for the herbicide groups relevant to dipropetryn.

| Herbicide Group | Target Protein | Common Mutations | Resistant Weed Examples |

| Group 5 (e.g., Dipropetryn) | D1 protein (psbA gene) | Ser-264-Gly, Val-219-Ile, Ala-251-Val | Amaranthus spp. (Pigweeds), Chenopodium album (Common Lambsquarters), Poa annua (Annual Bluegrass) |

Strategies for Herbicide Resistance Management

To preserve the efficacy of herbicides like the metolachlor-dipropetryn mixture, proactive and multifaceted resistance management strategies are essential. These strategies aim to reduce the selection pressure for resistant individuals within a weed population.

Role of Herbicide Mixtures and Rotations in Delaying Resistance

The use of herbicide mixtures and rotations is a cornerstone of effective herbicide resistance management. uwa.edu.auagronomyjournals.comcambridge.org By employing multiple herbicide modes of action, the probability of a single weed individual possessing resistance to all active ingredients is significantly reduced. growiwm.org

Herbicide Mixtures: A pre-formulated mixture like metolachlor-dipropetryn inherently provides two different modes of action. Metolachlor (Group 15) inhibits VLCFA synthesis, while dipropetryn (Group 5) inhibits photosystem II. nih.govfbn.com This dual-action approach can be highly effective in controlling a broader spectrum of weeds and delaying the onset of resistance. awsjournal.org For a mixture to be most effective in managing resistance, both components should be active against the target weed species. cambridge.org Research has shown that herbicide mixtures can be more effective at delaying resistance than simple herbicide rotations. nih.govuwa.edu.au For instance, studies on rigid ryegrass (Lolium rigidum) demonstrated that binary herbicide mixtures were more effective at controlling populations and had a lower frequency of resistance compared to the individual herbicides used alone. uwa.edu.au

Herbicide Rotations: Rotating herbicides with different modes of action over successive growing seasons is another critical strategy. turfnet.com Continuous use of the same herbicide or herbicides with the same mode of action dramatically increases the selection pressure for resistant weeds. turfnet.com A well-planned rotation can help manage existing resistant populations and prevent the selection of new ones. For example, after using a metolachlor-dipropetryn mixture, a grower could rotate to a herbicide with a different mode of action, such as an ALS inhibitor (Group 2) or a PPO inhibitor (Group 14), in the following season, depending on the crop and weed spectrum. uark.edu

The table below illustrates a hypothetical 4-year herbicide rotation plan designed to minimize resistance development.

| Year | Crop | Herbicide Program (Mode of Action Group) |

| 1 | Corn | Pre-emergence: Metolachlor-Dipropetryn (15 + 5) |

| 2 | Soybean | Pre-emergence: Flumioxazin (14); Post-emergence: Glyphosate (B1671968) (9) |

| 3 | Corn | Pre-emergence: Mesotrione (B120641) + S-metolachlor (27 + 15) |

| 4 | Soybean | Pre-emergence: Sulfentrazone + Metribuzin (14 + 5) |

Integrated Weed Management Approaches Incorporating Residual Herbicides

Integrated Weed Management (IWM) is a holistic approach that combines various weed control tactics to achieve long-term, sustainable weed suppression. nsw.gov.aubayer.us Relying solely on herbicides is not a sustainable strategy. bayer.us IWM programs incorporate cultural, mechanical, biological, and chemical methods. usda.gov

Components of an IWM Program: An effective IWM program incorporating a residual herbicide like metolachlor would include multiple tactics. usda.gov For example, a study on sweet corn demonstrated that the pre-emergence application of metolachlor combined with intercropping with blackgram resulted in effective weed control and increased crop yield. agronomyjournals.com Another study in sorghum showed that a combination of metolachlor and atrazine, followed by one manual weeding, provided superior weed control.

The following table outlines key components of an IWM program that can be used in conjunction with a metolachlor-dipropetryn mixture.

| IWM Tactic | Description | Example |

| Cultural Control | Practices that enhance crop competitiveness and suppress weed growth. | Crop rotation, cover crops, adjusting planting dates, narrow row spacing. growiwm.orgcpur.in |

| Mechanical Control | Physical removal or disruption of weeds. | Tillage, cultivation, hand-weeding. usda.gov |

| Chemical Control | Strategic use of herbicides with multiple modes of action. | Use of residual herbicides like metolachlor, tank-mixing, and herbicide rotation. usda.gov |

| Preventative Measures | Practices to prevent the introduction and spread of weed seeds. | Cleaning farm equipment, using certified weed-free seed. bayer.us |

By implementing these integrated strategies, the selection pressure for herbicide-resistant weeds can be significantly reduced, thereby extending the utility of valuable herbicide technologies like the metolachlor-dipropetryn mixture for future agricultural productivity.

Advanced Analytical Methodologies for Metolachlor Dipropetryn Mixture Residues in Environmental Matrices

Sample Preparation and Extraction Techniques for Complex Environmental Samples

Effective sample preparation is a critical first step in the analysis of pesticide residues, aiming to isolate the target analytes from interfering matrix components and preconcentrate them to detectable levels. nih.gov For metolachlor (B1676510) and dipropetryn (B1670747), which belong to the chloroacetamide and triazine families respectively, several extraction techniques have proven effective.

Solid Phase Extraction (SPE) Applications

Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples, such as water. mdpi.com The process involves passing a sample through a sorbent bed that retains the analytes of interest, which are then eluted with a small volume of an appropriate solvent. tandfonline.com

For the analysis of metolachlor and dipropetryn in water samples, various SPE sorbents have been investigated, including C18, styrene-divinylbenzene, and graphitized carbon black. nih.gov C18 phases have shown good performance for a range of herbicides, including metolachlor. nih.gov One study optimized an SPE method using a C18 cartridge for the simultaneous determination of several herbicides, including metolachlor, in drinking water. nih.gov The optimized conditions involved conditioning the cartridge with acetone, loading a 1-liter water sample, and eluting with acetone, achieving recoveries between 79% and 99% for most analytes. nih.gov For well water analysis, a method using an Oasis HLB SPE cartridge has been developed for S-metolachlor and its metabolites, where the analytes are eluted with methanol. ca.gov

Recent advancements include the development of molecularly imprinted polymers (MIPs) as highly selective SPE sorbents. A study described the creation of MIPs for the selective extraction of S-metolachlor from water samples, demonstrating a sorption capacity nearly double that of non-imprinted polymers. nih.gov

Table 1: SPE Parameters for Herbicide Residue Analysis in Water

| Analyte | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |

|---|---|---|---|---|

| Metolachlor | C18 | Acetone | 79-99 | nih.gov |

| S-Metolachlor | Oasis HLB | Methanol | Not specified | ca.gov |

| S-Metolachlor | Molecularly Imprinted Polymer (MIP) | Not specified | 98 | nih.gov |

QuEChERS Methodology for Pesticide Residues

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular sample preparation technique for the analysis of pesticide residues in a wide variety of food and environmental samples. quechers.eu The original method involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE). quechers.eu

The QuEChERS approach has been successfully applied to the analysis of metolachlor and other pesticides in soil. researchgate.netnih.gov A modified QuEChERS method combined with gas and liquid chromatography-tandem mass spectrometry has been developed for the analysis of 477 pesticides, including dipropetryn, in soil. acs.org This method optimized sample hydration and buffer systems to achieve good recoveries (70-120%) and low limits of quantification (2-20 μg/kg). acs.org For complex matrices like animal-derived foods, a combination of QuEChERS with online gel permeation chromatography has been shown to be effective for the determination of numerous pesticide residues. chrom-china.com

The efficiency of QuEChERS can be affected by the nature of the sample matrix. For instance, incurred residues, which are integrated into the biological system of a plant, may be more difficult to extract than residues from spiked samples. eurl-pesticides.eu Studies have explored modifications like repeated extractions and longer extraction times to improve recovery rates for such samples. eurl-pesticides.eu

Accelerated Solvent Extraction

Chromatographic and Spectrometric Detection Methods

Following sample preparation and extraction, the concentrated analytes are separated and detected using advanced chromatographic and spectrometric techniques.

Gas Chromatography-Mass Spectrometry (GC-MS/GC-ECD)

Gas chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. When coupled with a mass spectrometer (MS), it provides highly selective and sensitive detection, making it a staple for pesticide residue analysis. tandfonline.comnih.gov GC with an electron capture detector (ECD) is another option, particularly for halogenated compounds. epa.gov

GC-MS has been widely used for the determination of metolachlor and dipropetryn in various environmental samples. nih.govchrom-china.com For instance, a method for the simultaneous determination of multiple herbicides, including metolachlor, in drinking water utilized GC-MS after SPE, achieving detection limits as low as 0.01 μg/L. nih.gov In another study, a multiresidue method for pesticides in air samples employed GC-MS for the detection of metolachlor. nih.gov A fully automatic QuEChERS pretreatment instrument coupled with gas chromatography-quadrupole-time-of-flight mass spectrometry (GC-QTOF-MS) has been established for the rapid determination of 222 pesticide residues, including dipropetryn and metolachlor, in olive oil. chrom-china.com

Table 2: GC-MS Parameters for Metolachlor and Dipropetryn Analysis

| Analyte | Matrix | Ionization Mode | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| Metolachlor | Drinking Water | Not specified | 0.01 µg/L | nih.gov |

| Dipropetryn | Soil | Not specified | 2-20 µg/kg | acs.org |

| Metolachlor | Olive Oil | Not specified | 0.007 mg/kg | chrom-china.com |

| Dipropetryn | Olive Oil | Not specified | 0.007 mg/kg | chrom-china.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/UPLC-OT-FTMS)

Liquid chromatography-mass spectrometry (LC-MS) is a versatile and powerful technique for the analysis of a wide range of compounds, particularly those that are non-volatile or thermally labile, which may not be suitable for GC analysis. shimadzu.euresearchgate.net The use of ultra-high-performance liquid chromatography (UPLC) can provide faster analysis times and improved resolution. nih.gov High-resolution mass spectrometry, such as Orbitrap (OT) or Fourier-transform mass spectrometry (FTMS), offers enhanced mass accuracy and resolving power, which is beneficial for identifying unknown compounds and reducing interferences in complex matrices.

LC-MS and LC-MS/MS are widely applied for the analysis of metolachlor and triazine herbicides. nih.govunifi.it A method for analyzing S-metolachlor and its metabolites in well water utilizes LC-MS/MS after SPE. ca.gov Multiresidue methods using UPLC-MS/MS have been developed for the determination of hundreds of pesticides in various food commodities, demonstrating the capability of this technique for high-throughput screening. lcms.czlcms.czwaters.com These methods often employ a QuEChERS extraction followed by dilution of the extract before injection into the UPLC-MS/MS system. lcms.czwaters.com The sensitivity of modern UPLC-MS/MS systems allows for the detection of pesticides at or below the maximum residue levels (MRLs) set by regulatory agencies. waters.com

Table 3: LC-MS/MS Parameters for Herbicide Residue Analysis

| Analyte | Matrix | Ionization Mode | LOQ | Reference |

|---|---|---|---|---|

| S-Metolachlor & Metabolites | Well Water | Not specified | Not specified | ca.gov |

| Metolachlor | Surface Water | APCI (+) | 20-100 ng/L | nih.gov |

| Dipropetryn | Not specified | ESI+ | Not specified | unifi.it |

| Metolachlor | Not specified | ESI+ | Not specified | unifi.it |

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pesticides that are not easily determined by gas chromatography due to low volatility, high polarity, or thermal instability. gjmpbu.org It separates components from a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase pumped at high pressure. wikipedia.org For the analysis of metolachlor, dipropetryn, and their metabolites, HPLC is frequently coupled with various detectors to achieve the required sensitivity and selectivity. scioninstruments.com

Commonly used detectors include Ultraviolet (UV) detectors and mass spectrometers (MS). scioninstruments.combiomedpharmajournal.org A UV detector measures the absorption of UV light by the analytes as they elute from the column. scioninstruments.com For instance, metolachlor can be detected at a wavelength of 230 nm, while its ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OXA) transformation products can be detected at 210 nm. mdpi.com Diode-Array Detection (DAD) is an advanced form of UV detection that scans a range of wavelengths simultaneously, providing spectral information that can aid in compound identification. gjmpbu.org

For enhanced selectivity and sensitivity, especially in complex matrices, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). ekb.egnih.gov This powerful combination provides structural information based on the mass-to-charge ratio of the parent ion and its fragments, allowing for highly confident identification and quantification at trace levels. ekb.eg LC-MS/MS methods are considered a minimum requirement for many laboratories analyzing pesticide residues. sciex.com The technique has been successfully applied to the simultaneous determination of numerous pesticides, including metolachlor and dipropetryn, in soil and water samples. acs.orgthermofisher.com

Below is a table summarizing typical HPLC conditions used for the analysis of these compounds.

Table 1: Example HPLC Parameters for Pesticide Residue Analysis

| Parameter | Setting 1 (Metolachlor & TPs) | Setting 2 (Multiresidue) |

|---|---|---|

| Column | C18 (3 mm × 100 mm, 2.7 µm) mdpi.com | Shim-pack GIST-HP C18 AQ (2.1 × 100 mm, 1.9 µm) acs.org |

| Mobile Phase | A: Water, B: Acetonitrile (40:60 v/v for Metolachlor) mdpi.com | A: Water with 2mM ammonium (B1175870) formate (B1220265) & 0.01% formic acid, B: Methanol with same additives acs.org |

| Detector | UV Detector mdpi.com | Triple-Quadrupole Mass Spectrometer (LCMS 8050) acs.org |

| Wavelength | 230 nm (Metolachlor), 210 nm (ESA, OXA) mdpi.com | N/A (MS Detection) |

| Flow Rate | 0.8 mL/min mdpi.com | 0.3 mL/min acs.org |

| Column Temp. | 30 °C (Metolachlor) mdpi.com | 40 °C acs.org |

Paper Spray Ionization Mass Spectrometry for Direct Analysis

Paper Spray Ionization (PSI) is an ambient ionization technique that enables the direct and rapid analysis of samples by mass spectrometry with minimal or no sample preparation. rsc.orgwikipedia.org In this method, a sample is applied to a triangular piece of paper. A solvent and a high voltage are then applied to the paper, which extracts the analyte and generates an electrospray from the paper's sharp tip, allowing the ions to be analyzed by the mass spectrometer. rsc.orgpurdue.edu

This technique is particularly advantageous for the high-throughput screening of pesticide residues in environmental and food samples, as it eliminates the need for chromatographic separation and prior sample cleanup steps. rsc.orgbohrium.com Research has demonstrated the successful qualitative and quantitative measurement of metolachlor in water and crop extracts at parts-per-billion (ppb) concentrations using PSI-MS. rsc.org The method's linear dynamic range is sufficient to cover regulatory limits for metolachlor in various matrices. rsc.org The entire process is simple and fast, making it a powerful tool for rapid chemical screening. purdue.edu

The table below outlines typical mass spectrometer settings used for the analysis of metolachlor via paper spray ionization.

Table 2: Typical Mass Spectrometer Settings for Metolachlor Analysis by PSI-MS

| Parameter | Setting |

|---|---|

| Ionization Mode | Positive |

| Inlet Capillary Voltage | -3833 V |

| Capillary Exit Voltage | 158.3 V |

| Skimmer Voltage | 46.2 V |

| Octopole RF Amplitude | 179.2 Vpp |

| MS/MS Amplitude | 1.40 - 1.70 V |

| Low Mass Cutoff | 40% of parent ion mass |

Data sourced from Reeber et al. (2013) supplementary information. rsc.org

Quantification of Parent Compounds and Transformation Products